2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by its imidazo[4,5-b]pyridine core fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The compound's structure allows for various modifications, which can enhance its pharmacological properties.
This compound belongs to the class of imidazo[4,5-b]pyridines, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific classification of 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine places it within the broader category of nitrogen-containing heterocycles, which are frequently utilized in drug development.
The synthesis of 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the imidazo[4,5-b]pyridine core through the condensation of 2,3-diaminopyridine derivatives with appropriate carbonyl compounds. Subsequent steps include the introduction of the piperidine moiety via nucleophilic substitution reactions.
Key reagents often used in these syntheses include:
Industrial production may optimize these methods to enhance yield and reduce costs, potentially employing continuous flow reactors to improve scalability and efficiency .
The molecular formula of 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine is , with a molecular weight of approximately 201.27 g/mol. The structural characteristics include:
2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
The mechanism of action for 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets within biological systems. The imidazo[4,5-b]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular pathways, making this compound a candidate for therapeutic applications in treating diseases such as cancer and infections .
The compound exhibits typical characteristics associated with heterocyclic compounds:
Key chemical properties include:
Relevant data regarding crystallographic studies indicate that the compound can form stable crystalline structures under certain conditions .
2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Research continues into its pharmacological properties, exploring its efficacy against various biological targets .
The discovery of 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine emerged from systematic efforts to optimize the pharmacological potential of fused bicyclic systems during the early 21st century. As antimicrobial resistance escalated globally, researchers turned to nitrogen-rich heterocycles for novel scaffolds capable of interacting with unconventional biological targets. The imidazo[4,5-b]pyridine core attracted significant interest due to its structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways [9]. This compound specifically represented a strategic hybridization between two privileged pharmacophores: the imidazopyridine system (known for diverse bioactivities) and the piperidine moiety (providing conformational flexibility and basicity) [9].
Historically, the parent imidazo[4,5-b]pyridine scaffold first gained prominence through compounds like tenatoprazole (a proton pump inhibitor) and various kinase inhibitors in oncology pipelines. The specific incorporation of the piperidin-3-yl substituent at the 3-position marked a significant evolution aimed at enhancing blood-brain barrier permeability and enabling interactions with CNS targets while maintaining favorable physicochemical properties. Research into this compound accelerated when preliminary screening revealed unexpected antimicrobial features against Gram-positive pathogens, distinguishing it from earlier derivatives with limited spectrum activity [3] . This discovery positioned it as a promising candidate for further structural optimization in antibiotic development programs targeting resistant strains.
The molecular architecture of 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine demonstrates several critically advantageous features for drug-receptor interactions:
Bicyclic Core: The planar imidazo[4,5-b]pyridine system provides a rigid framework for DNA intercalation or enzyme active site binding, with electron-rich regions facilitating π-π stacking interactions. The methyl group at the 2-position enhances electron density distribution across the fused ring system [4] [9].
Piperidine Integration: The piperidin-3-yl group attached to N3 introduces a basic tertiary amine (pKa ~8.5) that can be protonated under physiological conditions, significantly improving water solubility and enabling salt formation. The stereochemical orientation of the piperidine ring influences binding to chiral binding pockets in biological targets [1] [7].
Hydrogen Bonding Capability: This compound functions as both a hydrogen bond donor (N-H piperidine) and acceptor (pyridine nitrogen, imidazole nitrogen), with three hydrogen bond acceptors and one donor, facilitating interactions with biological macromolecules [1].
Balanced Lipophilicity: With a calculated LogP of 0.4, the molecule achieves an optimal balance between aqueous solubility and membrane permeability, adhering to Lipinski's rule parameters for drug-likeness [1] [2].
Table 1: Fundamental Molecular Properties of 2-Methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₂H₁₆N₄ | Confirmed by mass spectrometry |
| Molecular Weight | 216.29 g/mol | Optimal for blood-brain barrier penetration |
| Hydrogen Bond Donors | 1 (Piperidine NH) | Facilitates target binding |
| Hydrogen Bond Acceptors | 3 | Enhances solubility and binding interactions |
| LogP | 0.4 | Indicates balanced lipophilicity |
| Fractional sp³ Carbon (Fsp³) | 0.5 | Reflects molecular complexity |
| CAS Registry Number | 1894857-38-5 / 955158-71-1 | Unique identifiers for chemical tracking |
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5